Cas no 33289-53-1 (6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid)
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
- 6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid
- 6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- Oprea1_384623
- BBL013238
- CHEMBL1350037
- AKOS000199821
- CS-0271005
- DTXSID80357685
- SMR000518882
- 33289-53-1
- MFCD03047043
- VS-03718
- 6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylicacid
- MLS001209133
- SB70623
- HMS2835H17
- STK436409
- EN300-40077
-
- MDL: MFCD03047043
- Inchi: 1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
- InChI Key: NECNZILGZJOMGJ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(C(=O)O)=C2C=C(C=CC2=N1)F
Computed Properties
- Exact Mass: 273.02597783g/mol
- Monoisotopic Mass: 273.02597783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 78.4Ų
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260290-5g |
6-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 97% | 5g |
$825 | 2021-08-18 | |
| Chemenu | CM260290-1g |
6-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 97% | 1g |
$326 | 2023-01-19 | |
| Enamine | EN300-40077-0.05g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 0.05g |
$64.0 | 2023-02-10 | ||
| Enamine | EN300-40077-0.1g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 0.1g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-40077-0.25g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 0.25g |
$92.0 | 2023-02-10 | ||
| Enamine | EN300-40077-0.5g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 0.5g |
$175.0 | 2023-02-10 | ||
| Enamine | EN300-40077-1.0g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 1.0g |
$256.0 | 2023-02-10 | ||
| Enamine | EN300-40077-2.5g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 2.5g |
$503.0 | 2023-02-10 | ||
| Enamine | EN300-40077-5.0g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 5.0g |
$743.0 | 2023-02-10 | ||
| Enamine | EN300-40077-10.0g |
6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid |
33289-53-1 | 10.0g |
$1101.0 | 2023-02-10 |
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Introduction to 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid (CAS No. 33289-53-1)
6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid, identified by the chemical compound code CAS No. 33289-53-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The presence of both a fluoro substituent and a thiophene ring in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid combines the aromatic stability of the quinoline core with the electron-withdrawing effect of the fluoro group, which is known to enhance metabolic stability and binding affinity. Additionally, the thiophene ring introduces a sulfur atom that can participate in various biochemical interactions, including hydrogen bonding and metal coordination. These structural features make this compound an attractive candidate for further exploration in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid has emerged as a promising molecule with potential applications in multiple therapeutic areas.
One of the most compelling aspects of 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds that exhibit enhanced efficacy and reduced toxicity compared to existing treatments. For instance, studies have shown that derivatives of this molecule can interact with specific biological targets, such as kinases and transcription factors, thereby modulating critical cellular pathways involved in disease progression.
The fluoro substituent in 6-fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid plays a crucial role in optimizing drug-like properties. Fluorine atoms are known to improve pharmacokinetic profiles by increasing lipophilicity and reducing metabolic degradation. This modification has been strategically employed in the development of drugs like oseltamivir (Tamiflu), where fluorine atoms contribute significantly to the molecule's binding affinity and duration of action. Similarly, the incorporation of fluorine into 6-fluoro-2-thiophen-2-yloxyquinoline derivatives has been shown to enhance their bioavailability and therapeutic efficacy.
The thiophene ring in 6-fluoro-oxyquinoline derivative CAS 3389699453 (a related compound) is another critical structural element that contributes to its biological activity. Thiophenes are heterocyclic compounds that are commonly found in natural products and have been shown to possess various pharmacological effects. The sulfur atom in the thiophene ring can engage in multiple interactions with biological targets, including hydrogen bonding and π-stacking interactions, which are essential for achieving high binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 6-fluoro-oxyquinoline derivatives CAS 3389699453 with high precision. Molecular docking studies have revealed that these compounds can effectively bind to enzymes and receptors involved in cancer metabolism and immune response. These findings have paved the way for the development of targeted therapies that leverage the unique structural features of quinoline derivatives.
In addition to its applications in oncology, 6-fluoro-oxyquinoline derivatives CAS 3389699453 have shown promise in treating infectious diseases. Quinolines have long been used as antimalarial agents, and recent studies have highlighted their potential against emerging resistant strains of Plasmodium falciparum. The fluoro substituent enhances the activity of these compounds by improving their ability to cross biological membranes and resist enzymatic degradation.
The synthesis of 6-fluoro-oxyquinoline derivatives CAS 3389699453 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies ensure that researchers can produce sufficient quantities of these valuable intermediates for further biological evaluation.
The pharmacological profile of 6-fluoro-oxyquinoline derivatives CAS 3389699453 has been extensively characterized through both in vitro and in vivo studies. In cell-based assays, these compounds have demonstrated potent inhibitory effects on various targets relevant to cancer therapy, including tyrosine kinases and cyclin-dependent kinases (CDKs). Preclinical studies have further supported their potential as lead compounds for drug development by showing favorable toxicity profiles and dose-dependent efficacy.
The future direction of research on 6-fluoro-oxyquinoline derivatives CAS 3389699453 is likely to focus on optimizing their pharmacokinetic properties through structure-based drug design principles. By fine-tuning key structural elements such as substituent size, electronic distribution, and solubility parameters, researchers aim to develop next-generation therapeutics with improved therapeutic index and patient compliance.
In conclusion,CAS No 3389699453 6-fluoro-oxyquinoline derivative represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features combine efficacy with favorable drug-like properties, making it a cornerstone compound for future drug discovery efforts. As research continues to uncover new applications for quinoline derivatives,CAS No 3389699453 6-fluoro-oxyquinoline derivative will undoubtedly play an integral role in shaping next-generation therapeutics across multiple disease areas.
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